molecular formula C14H14N6O3 B12894756 2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 61717-19-9

2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B12894756
CAS No.: 61717-19-9
M. Wt: 314.30 g/mol
InChI Key: KVLDTILNBYXMLB-UHFFFAOYSA-N
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Description

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features both imidazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol typically involves multi-step reactionsThe quinazoline moiety is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the imidazole or quinazoline rings .

Scientific Research Applications

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinazoline moiety can inhibit specific enzymes or receptors, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is unique due to the combination of imidazole and quinazoline rings in its structure. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential therapeutic applications .

Properties

CAS No.

61717-19-9

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

2-[[2-(1-methyl-5-nitroimidazol-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C14H14N6O3/c1-19-11(20(22)23)8-16-14(19)13-17-10-5-3-2-4-9(10)12(18-13)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H,15,17,18)

InChI Key

KVLDTILNBYXMLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NC3=CC=CC=C3C(=N2)NCCO)[N+](=O)[O-]

Origin of Product

United States

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